4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride
Description
Structure and Properties 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride is a spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to a six-membered oxane (tetrahydropyran) ring. The amine group is protonated as a hydrochloride salt, enhancing solubility in polar solvents. The spiro architecture introduces conformational rigidity, which may improve binding selectivity in biological systems .
Synthesis Synthetic routes for similar bicyclic amines involve multi-step processes, such as reductive amination (e.g., NaBH(OAc)₃-mediated coupling in ), Boc-protection/deprotection, and purification via silica gel chromatography. The hydrochloride salt is typically formed by treating the free amine with HCl in methanol .
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-8-6-9(11,7-8)10(13-8)2-4-12-5-3-10;/h2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJBPVVYDVSAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCOCC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-oxane]-1-amine hydrochloride typically involves multiple steps, starting with the formation of the bicyclic framework This can be achieved through a series of cyclization reactions, often using strong bases or acids to promote ring closure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the compound to simpler derivatives.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives, carboxylic acids, or ketones.
Reduction: : Amines, alcohols, or aldehydes.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases or as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Solubility : The hydrochloride salt enhances aqueous solubility relative to free bases (e.g., neutral spiro compounds in ).
Biological Activity
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article summarizes its biological activity, with a focus on cytotoxicity against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 227.71 g/mol
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects against a variety of cancer cell lines:
| Cell Line | Cytotoxicity Observed |
|---|---|
| Human erythroleukemia (K562) | High |
| Cervical carcinoma (HeLa) | Moderate |
| T lymphocyte (Jurkat) | Moderate |
| Mouse colon carcinoma (CT26) | High |
| African green monkey kidney (Vero) | Low |
These findings indicate that the compound may have selective cytotoxic properties, particularly against hematological malignancies.
The mechanism by which 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance, compounds with similar structures have been shown to modulate sigma receptors, which play a role in various cellular processes including cancer cell survival and growth .
Study 1: Anticancer Activity
A study conducted on the efficacy of this compound reported significant cytotoxicity against K562 and HeLa cell lines using the MTS assay method . The results indicated that the compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent.
Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications to the amino group and spirocyclic framework could enhance biological activity . This highlights the importance of chemical structure in determining the pharmacological properties of spirocyclic compounds.
Synthesis and Applications
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The compound's unique structure allows for its use in various fields including medicinal chemistry for developing new anticancer agents and in material sciences for creating novel polymeric materials .
Q & A
Basic: What synthetic strategies are effective for preparing bicyclo[2.1.1]hexane-containing compounds like 4-Methyl-3-oxaspiro[...] hydrochloride?
Methodological Answer:
The synthesis of bicyclo[2.1.1]hexane modules often employs photochemical [2+2] cycloaddition reactions. For example, dienes derived from acetophenone undergo intramolecular cyclization under UV irradiation (254–365 nm) in acetonitrile, with benzophenone as a triplet sensitizer, yielding bicyclo[2.1.1]hexane cores in up to 76% yield . Subsequent derivatization (e.g., cross-coupling, oxidation) introduces functional groups like amines and oxane rings. Gram-scale synthesis is achievable, enabling broad applicability in medicinal chemistry .
Advanced: How does replacing aromatic rings with bicyclo[2.1.1]hexane impact physicochemical and metabolic properties in bioactive analogs?
Methodological Answer:
Replacing ortho-substituted benzene with bicyclo[2.1.1]hexane in agrochemicals (e.g., boscalid, fluxapyroxad) reduces lipophilicity (ΔcLogP = −0.7 to −1.2) and increases water solubility (3–6×) in some cases, but metabolic stability varies. For instance:
- Solubility: Conivaptan analog solubility increased from 5 μM to 14 μM .
- Metabolism: Bixafen analogs showed 2–3× faster hepatic clearance due to altered enzyme interactions.
Contradictions arise from molecular context; computational modeling (e.g., geometric parameter alignment) and in vitro assays (microsomal stability tests) are critical for predictive analysis .
Basic: Which analytical techniques validate the structural integrity of this spiro compound?
Methodological Answer:
- NMR (HiFSA): 1D/2D NMR and iterative Full Spin Analysis (HiFSA) resolve complex spin systems, confirming bicyclo[2.1.1]hexane geometry and spiro junction connectivity .
- X-ray Crystallography: Determines absolute configuration and bond angles (e.g., d = 3.05–3.19 Å for bicyclo[2.1.1]hexane vs. 3.04–3.10 Å for benzene) .
- HRMS/EA: Validates molecular formula and purity (>95%) .
Advanced: How can researchers resolve contradictions in bioisosteric performance across different bioactive scaffolds?
Methodological Answer:
Contradictions (e.g., improved solubility but reduced metabolic stability) require systematic analysis:
- Structure-Activity Relationships (SAR): Compare geometric parameters (d, r, θ) of bicyclo[2.1.1]hexane to parent aromatics using crystallographic data .
- Enzyme Binding Assays: Use surface plasmon resonance (SPR) or cryo-EM to map interactions in target binding pockets.
- Solubility-Permeability Trade-offs: Evaluate via parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility tests .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Bioisosteric Replacement: Saturated bicyclo[2.1.1]hexane mimics ortho-substituted benzene, reducing toxicity while retaining activity (e.g., antifungal agents boscalid and fluxapyroxad analogs) .
- Enzyme Inhibition: The rigid scaffold enhances selectivity for targets like L-PLA2, validated via competitive inhibition assays .
- Conformational Restriction: Spiro-oxane moieties stabilize bioactive conformations, studied via molecular dynamics simulations .
Advanced: What computational methods predict the conformational behavior and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-31G** level to compare strain energy and reactivity with bicyclo[2.2.1]heptane analogs .
- MD Simulations: Model solvation effects (e.g., acetonitrile vs. water) on spiro-oxane ring puckering and hydrogen-bonding propensity.
- Docking Studies: Use AutoDock Vina to predict binding modes in fungal CYP51 enzymes, correlating with antifungal activity .
Basic: How is the hydrochloride salt form advantageous in preclinical studies?
Methodological Answer:
- Solubility Enhancement: The hydrochloride salt improves aqueous solubility for in vitro assays (e.g., dose-response in MIC tests).
- Stability: Salt formation reduces hygroscopicity, confirmed via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Bioavailability: Pharmacokinetic studies in rodents compare freebase vs. salt forms using LC-MS/MS quantification .
Advanced: How does stereoelectronic effects in the bicyclo[2.1.1]hexane core influence reaction pathways?
Methodological Answer:
- Electron Density Mapping: NBO analysis reveals hyperconjugative interactions stabilizing transition states in SN2 reactions.
- Cycloaddition Selectivity: Strain in bicyclo[2.1.1]hexane directs [2+2] photocycloaddition regioselectivity, validated via deuterium labeling .
- Radical Stability: EPR studies show persistent radical intermediates in HAT reactions due to bicyclo core rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
